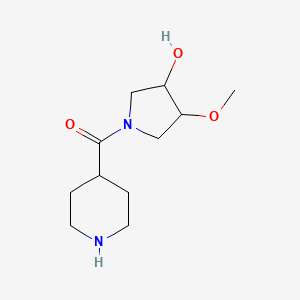

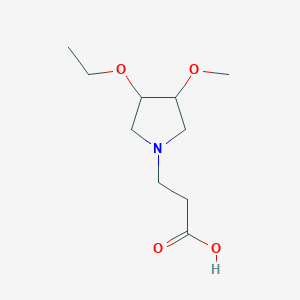

![molecular formula C11H13ClN4O B1477756 4-(2-叠氮乙基)-7-氯-2,3,4,5-四氢苯并[f][1,4]恶二杂环己烯 CAS No. 2097980-89-5](/img/structure/B1477756.png)

4-(2-叠氮乙基)-7-氯-2,3,4,5-四氢苯并[f][1,4]恶二杂环己烯

描述

“4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a derivative of Oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and an oxygen replacing a carbon at another position .

Synthesis Analysis

The synthesis of Oxazepine derivatives can be achieved by a one-pot three-component reaction of 2-(2-formylphenoxy) acetic acid and 2-aminobenzamide as bifunctional reagents and an isocyanide without using any catalyst . Another method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .

Molecular Structure Analysis

The molecular weight of “4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10 (5-1)9-14-11-6-2-4-8-13 (11)15-12/h1-9H .

Chemical Reactions Analysis

A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines, which are one of the rare classes of benzoxazepine derivatives, by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . A series of benzo[b][1,4]oxazepine derivatives can be prepared using this synthetic protocol .

Physical and Chemical Properties Analysis

“4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a colorless liquid, odorless to fruity . It does not react rapidly with air or water .

科学研究应用

合成方法和化学转化

合成化学领域的研究广泛探索了复杂杂环化合物的合成和应用,包括苯并恶二杂环己烯和相关结构。这些化合物因其在药物开发和材料科学方面的潜力而受到关注。例如,苯并咪唑、喹喔啉和苯并[二氮杂]的合成方法集中于邻苯二胺与各种亲电试剂的缩合,突出了这些框架在设计具有目标性质的新型化合物中的合成多功能性和潜在用途 (Ibrahim,2011)。

生物活性及治疗潜力

苯并恶二杂环己烯和结构相关的化合物已被研究其生物活性,包括抗菌、抗炎和潜在的抗肿瘤活性。例如,对苯并噻唑的探索揭示了广泛的抗菌和镇痛特性,表明了这些支架的治疗潜力 (Kamal 等,2015)。这表明像 4-(2-叠氮乙基)-7-氯-2,3,4,5-四氢苯并[f][1,4]恶二杂环己烯 这样的化合物在药物开发中可能具有有希望的应用,待对其具体生物活性进行进一步研究。

环境和毒理学研究

一些研究工作致力于了解卤代有机化合物(包括具有苯并二氮杂卓结构的化合物)的环境持久性和毒理学特征。对相关化合物在水生环境中的发生、归趋和行为的研究可以深入了解与此类化学品的使用和处置相关的环境影响和潜在风险 (Haman 等,2015)。

安全和危害

Inhalation of vapors or dust is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful. Fire will produce irritating, corrosive, and/or toxic gases. Runoff from fire control or dilution water may cause environmental contamination .

未来方向

The synthesis of “4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” and its derivatives is a field of ongoing research. The development of new methods for the synthesis of these compounds remains a hot topic in organic chemistry due to their importance in biologically active natural products and synthetic materials .

作用机制

Target of Action

The primary target of 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine and its derivatives is the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is primarily expressed in small diameter, nociceptive neurons and plays a key role as a biological sensor .

Mode of Action

The compound acts as an extremely potent activator of the TRPA1 receptor

Biochemical Pathways

The TRPA1 receptor is known to transduce mechanical, thermal, and pain-related inflammatory signals . Activation of this receptor contributes to the perception of noxious stimuli and inflammatory hyperalgesia

Result of Action

The activation of the TRPA1 receptor by 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine could potentially lead to various physiological responses, including the perception of pain and inflammation . .

生化分析

Biochemical Properties

4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to activate the human transient receptor potential ankyrin 1 (TRPA1) receptor, which is a key biological sensor . The interaction with TRPA1 involves binding to the receptor and inducing conformational changes that lead to its activation. This activation can result in the transduction of mechanical, thermal, and pain-related inflammatory signals .

Cellular Effects

The effects of 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of TRPA1 by this compound can lead to the release of calcium ions, which play a pivotal role in various cellular processes . Additionally, it can affect the expression of genes involved in inflammatory responses and pain perception .

Molecular Mechanism

At the molecular level, 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exerts its effects through specific binding interactions with biomolecules. The compound binds to the TRPA1 receptor, causing a conformational change that activates the receptor . This activation can lead to the opening of ion channels and subsequent influx of calcium ions, which are critical for various cellular functions . Additionally, the compound may inhibit or activate other enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained activation of TRPA1 and prolonged cellular responses .

Dosage Effects in Animal Models

The effects of 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine vary with different dosages in animal models. At low doses, the compound can effectively activate TRPA1 without causing significant adverse effects . At higher doses, it may induce toxic effects, including excessive activation of TRPA1, leading to cellular damage and inflammation . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological response .

Metabolic Pathways

4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for optimizing its use in biochemical research and therapeutic applications .

Transport and Distribution

The transport and distribution of 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular function .

属性

IUPAC Name |

4-(2-azidoethyl)-7-chloro-3,5-dihydro-2H-1,4-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O/c12-10-1-2-11-9(7-10)8-16(5-6-17-11)4-3-14-15-13/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHIHAYYTNYENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1CCN=[N+]=[N-])C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

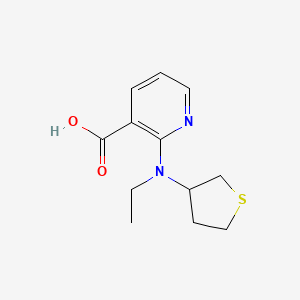

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)

![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1477678.png)

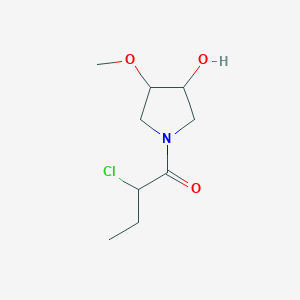

![3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477691.png)

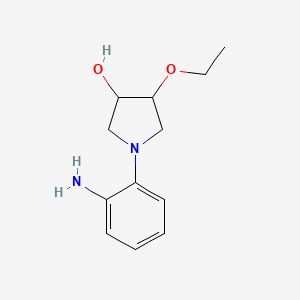

![8-(2-Hydroxyethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477692.png)

![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477693.png)

![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477694.png)

![2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477696.png)